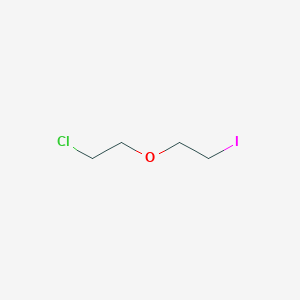
1-Chloro-2-(2-iodoethoxy)ethane
Übersicht
Beschreibung
1-Chloro-2-(2-iodoethoxy)ethane is a chemical compound with the molecular formula C4H8ClIO . It has a molecular weight of 234.46 and its IUPAC name is this compound . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8ClIO/c5-1-3-7-4-2-6/h1-4H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.46 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Potential for Biodegradation and Environmental Remediation
- Biodegradation of 1,4-Dioxane : Research has explored the potential for gases like ethane to stimulate the biological degradation of 1,4-dioxane in groundwater aquifers via aerobic cometabolism. Ethane-oxidizing cultures were shown to biodegrade 1,4-dioxane, suggesting that ethane, a compound related to the ethoxy functional group in 1-Chloro-2-(2-iodoethoxy)ethane, could enhance degradation of environmental pollutants in aquifers (Hatzinger et al., 2017).
Mass Spectral Analysis for Chemical Identification
- Mass Spectral Studies : Compounds closely related to this compound have been studied using gas chromatography-mass spectrometry (GC-MS) for developing a spectral database. Such research aids in the verification purposes of chemical compounds and provides insights into the characterization and identification of ethoxy and chloroethoxy compounds (Hsu, Winemiller, & Bae, 2016).
Synthesis and Chemical Reactions
- Synthesis of Chemical Intermediates : Studies on the synthesis of compounds utilizing chloroethoxy groups highlight methodologies for creating complex molecules, which can be pivotal in pharmaceuticals, agrochemicals, and material science. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one from related chloroethoxy compounds demonstrates the utility of such groups in nucleophilic substitution reactions (Shen Liqun, 2011).
Environmental Applications
- Aerobic Biodegradation to Treat Contaminants : Research on the co-removal of environmental contaminants like 1,1,1-trichloroethane and trichloroethene to ethane followed by aerobic biodegradation, provides insights into environmental remediation techniques. Such studies suggest the potential for compounds with ethane or ethoxy groups to be used in strategies for reducing pollutant levels in groundwater (Luo et al., 2021).
Eigenschaften
IUPAC Name |
1-chloro-2-(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClIO/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFCDWWUANVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)



![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)




